molecular formula C12H16ClNO B13512336 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine

1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine

Cat. No.: B13512336
M. Wt: 225.71 g/mol
InChI Key: RJIAANLBZLGCKO-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . This compound is characterized by a cyclopentane ring substituted with a 5-chloro-2-methoxyphenyl group and an amine group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C12H16ClNO/c1-15-11-5-4-9(13)8-10(11)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3

InChI Key

RJIAANLBZLGCKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2(CCCC2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzaldehyde and cyclopentanone.

    Reaction Conditions: The key synthetic route involves the formation of an imine intermediate, followed by reduction to yield the desired amine.

    Industrial Production: On an industrial scale, the production may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine can be compared with similar compounds such as:

    1-(5-Chloro-2-methoxyphenyl)cyclohexan-1-amine: This compound has a cyclohexane ring instead of a cyclopentane ring, which may result in different chemical and biological properties.

    1-(5-Chloro-2-methoxyphenyl)cyclobutan-1-amine: The presence of a cyclobutane ring can lead to variations in reactivity and stability.

    1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-amine:

Biological Activity

1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Chemical Formula : C12H16ClN
  • Molecular Weight : 215.72 g/mol
  • IUPAC Name : 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine

Anticancer Properties

Recent studies have indicated that 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine exhibits significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity of 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine

Cell LineIC50 (µM)Apoptosis Induction (%)
MDA-MB-23112.570
Hs 578T15.065
BT-2010.075

The data shows that the compound effectively induces apoptosis across different breast cancer cell lines, with MDA-MB-231 being particularly sensitive.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. In vitro assays have demonstrated that the compound can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and increased apoptotic signaling.

Research Findings

A study published in the Journal of Medicinal Chemistry highlighted the structural optimization of related compounds, indicating that modifications to the phenyl ring can enhance selectivity and potency against CDK targets . The research utilized a small molecule microarray approach to identify compounds with high selectivity for CDK9, which is crucial for cancer cell proliferation.

Case Studies

  • Case Study on MDA-MB-231 Cells :
    • Objective : To assess the efficacy of 1-(5-Chloro-2-methoxyphenyl)cyclopentan-1-amine in inducing apoptosis.
    • Methodology : Cells were treated with varying concentrations of the compound over 72 hours. Apoptosis was measured using flow cytometry.
    • Results : A significant increase in apoptotic cells was observed at concentrations above 10 µM, correlating with the IC50 values reported.
  • In Vivo Studies :
    • Animal models have been employed to evaluate the therapeutic potential of this compound in tumor growth inhibition. Preliminary results suggest a reduction in tumor size when administered at effective doses, supporting its potential as an anticancer agent.

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